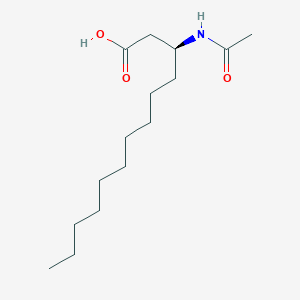
(3S)-3-Acetamidotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Acetamidotridecanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the third carbon of a tridecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamidotridecanoic acid typically involves the acylation of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Acetamidotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of tridecanoic acid or tridecanone.
Reduction: Formation of (3S)-3-aminotridecanoic acid.
Substitution: Formation of various substituted tridecanoic acid derivatives.
Scientific Research Applications
Chemistry: (3S)-3-Acetamidotridecanoic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is used in the synthesis of labeled compounds for tracing metabolic processes.
Medicine: The compound has potential applications in drug development. It is investigated for its ability to modulate biological pathways and its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (3S)-3-Acetamidotridecanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.
Comparison with Similar Compounds
(3S)-3-Aminotridecanoic acid: Similar structure but with an amine group instead of an acetamido group.
(3S)-3-Hydroxytridecanoic acid: Contains a hydroxyl group instead of an acetamido group.
(3S)-3-Methyltridecanoic acid: Has a methyl group in place of the acetamido group.
Uniqueness: (3S)-3-Acetamidotridecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Properties
CAS No. |
648908-47-8 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
(3S)-3-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1 |
InChI Key |
OKEKYRGPFSUBAK-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


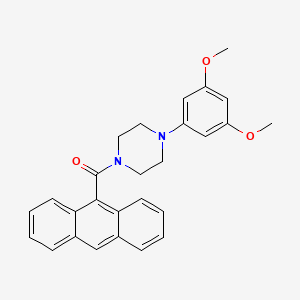
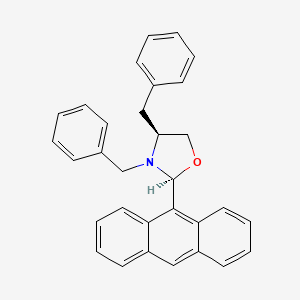
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)


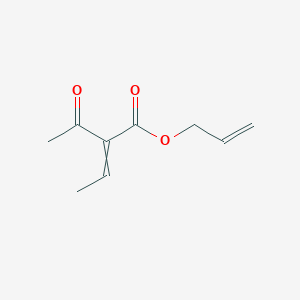
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
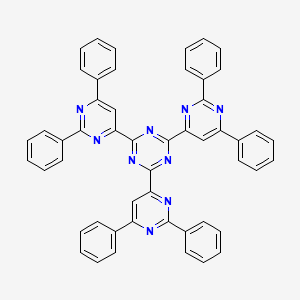
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
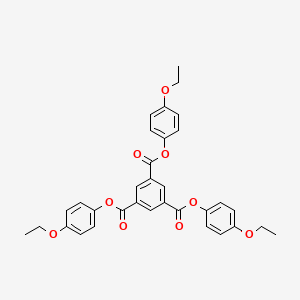
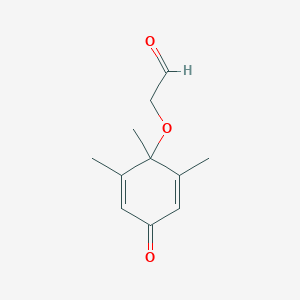
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
